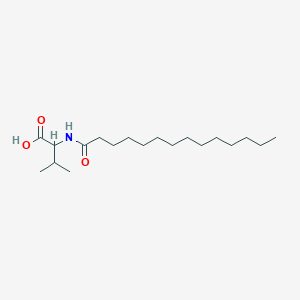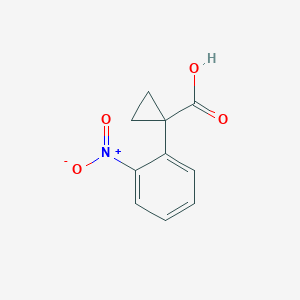
オレイルアミン塩酸塩
概要
説明
Oleylamine hydrochloride is an organic compound derived from oleylamine, which is a long-chain aliphatic amine. It is commonly used in various chemical and industrial applications due to its unique properties. Oleylamine hydrochloride is known for its role as a surfactant, stabilizer, and ligand in the synthesis of nanoparticles and other materials.
科学的研究の応用
作用機序
Target of Action
Oleylamine hydrochloride is primarily used in the synthesis of nanomaterials, including metal , semiconductor , and metal halide perovskite nanomaterials. It acts as a solvent, an electronic surface-passivating ligand, and a long-chain surfactant for stabilizing colloids over a wide temperature range .
Mode of Action
Oleylamine hydrochloride interacts with its targets by acting as a coordinating agent to stabilize the surface of the particles . It can also coordinate with metal ions, changing the form of the metal precursor and affecting the formation kinetics of nanoparticles during the synthesis .
Biochemical Pathways
It is known that oleylamine can form complexes with metal ions, such as gold (au), which can then be reduced to form au nanocrystals .
Pharmacokinetics
It is known that oleylamine hydrochloride can form clear solutions upon heating to 100°c , suggesting that it may have good solubility under certain conditions.
Result of Action
The primary result of oleylamine hydrochloride’s action is the formation of nanomaterials with controlled size and shape .
Action Environment
The action of oleylamine hydrochloride can be influenced by environmental factors such as temperature . For example, heating mixtures of oleylamine hydrochloride and certain metal halides to 100°C can form clear solutions .
準備方法
Synthetic Routes and Reaction Conditions
Oleylamine hydrochloride can be synthesized through the reaction of oleylamine with hydrochloric acid. The process typically involves dissolving oleylamine in a suitable solvent, such as ethanol or ether, and then adding hydrochloric acid to the solution. The reaction is exothermic and results in the formation of oleylamine hydrochloride as a precipitate. The precipitate is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of oleylamine hydrochloride follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production .
化学反応の分析
Types of Reactions
Oleylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Oleylamine hydrochloride can be oxidized to form corresponding amides or nitriles.
Reduction: It can act as a reducing agent in certain reactions, particularly in the synthesis of nanoparticles.
Substitution: Oleylamine hydrochloride can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Oleylamine hydrochloride itself can act as a reducing agent, especially in the presence of metal ions.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Metal nanoparticles.
Substitution: Various substituted amines and other derivatives.
類似化合物との比較
Similar Compounds
Oleic Acid: Like oleylamine, oleic acid is a long-chain fatty acid used in the synthesis of nanoparticles.
Uniqueness
Oleylamine hydrochloride is unique due to its dual role as a reducing agent and stabilizer in nanoparticle synthesis. Its ability to form stable complexes with metal ions and its surfactant properties make it highly versatile in various applications .
特性
IUPAC Name |
(Z)-octadec-9-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKDVHMUUZHRY-KVVVOXFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893541 | |
| Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
41130-29-4 | |
| Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41130-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041130294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oleylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















